molecular formula C13H11BrO3S B2754587 5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate CAS No. 329079-19-8

5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate

Cat. No.: B2754587
CAS No.: 329079-19-8
M. Wt: 327.19
InChI Key: TYOHOPFYJPIICI-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate: is an organic compound with the molecular formula C13H11BrO3S . It is characterized by the presence of a bromine atom, a methoxy group attached to a benzyl ring, and a thiophene carboxylate moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Scientific Research Applications

Chemistry: 5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential bioactivity. It may be used in the development of new drugs or as a probe in biochemical assays.

Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly in the treatment of diseases where brominated aromatic compounds have shown efficacy.

Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H312, H332 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate typically involves the esterification of 5-bromo-2-methoxybenzyl alcohol with thiophene-2-carboxylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the benzyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

  • Substituted benzyl derivatives
  • Aldehydes or carboxylic acids from oxidation
  • Alcohols from reduction

Mechanism of Action

The mechanism by which 5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate exerts its effects depends on its interaction with molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins or enzymes. The thiophene ring may engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxybenzyl bromide
  • 5-Bromo-2-methoxybenzyl alcohol
  • 2-Methoxybenzyl thiophene-2-carboxylate

Uniqueness: 5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate is unique due to the combination of its brominated benzyl ring and thiophene carboxylate moiety. This structural arrangement imparts distinct reactivity and potential bioactivity compared to its analogs.

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3S/c1-16-11-5-4-10(14)7-9(11)8-17-13(15)12-3-2-6-18-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOHOPFYJPIICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)COC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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